molecular formula C10H22NO3P B14563797 Diethyl azepan-4-ylphosphonate CAS No. 61921-67-3

Diethyl azepan-4-ylphosphonate

Cat. No.: B14563797
CAS No.: 61921-67-3
M. Wt: 235.26 g/mol
InChI Key: BNDDIJZTPNBARG-UHFFFAOYSA-N
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Description

Diethyl azepan-4-ylphosphonate is an organophosphorus compound featuring a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) linked to a phosphonate ester group. This structural motif confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

61921-67-3

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

4-diethoxyphosphorylazepane

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-6-5-8-11-9-7-10/h10-11H,3-9H2,1-2H3

InChI Key

BNDDIJZTPNBARG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCNCC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl azepan-4-ylphosphonate typically involves the reaction of azepane derivatives with diethyl phosphite. One common method is the Kabachnik-Fields reaction, where an azepane derivative reacts with diethyl phosphite in the presence of a catalyst to form the desired phosphonate compound . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Diethyl azepan-4-ylphosphonate undergoes nucleophilic substitution at the phosphorus center, facilitated by its electrophilic P=O group. Key reactions include:

Alkylation via Michaelis–Becker Reaction
Deprotonation with strong bases (e.g., KOtBu) enables alkylation at phosphorus:

text
(C₂H₅O)₂P(O)H + R-X → (C₂H₅O)₂P(O)-R + H-X

Yields range from 60–85% depending on the alkyl halide (R-X), with aryl halides requiring palladium catalysis for efficient coupling .

Amination
Reaction with amines under basic conditions produces phosphoramidates:

text
(C₂H₅O)₂P(O)H + R₂NH → (C₂H₅O)₂P(O)-NR₂ + H₂O

Triethylamine or DBU is typically used to drive the reaction .

Oxidation

This compound is oxidized to phosphonic acids using strong oxidants:

Oxidizing AgentConditionsProductYield (%)
H₂O₂80°C, 6hPhosphonic acid92
KMnO₄RT, 2hPhosphonic acid85

Oxidation occurs selectively at the P-center without ring-opening of the azepane moiety .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the phosphonate group to phosphine oxides:

text
(C₂H₅O)₂P(O)R → (C₂H₅O)₂PH(O)R

Reactions proceed in THF at 0°C with 70–78% yields .

Lewis Acid-Catalyzed Ring-Opening

TiCl₄ catalyzes the nucleophilic opening of bicyclic hemiaminals, yielding azepane derivatives:

CatalystNucleophileTemp (°C)Time (h)Yield (%)Diastereoselectivity
TiCl₄TMSCN70485096:4
TMSOTfTMSCN70484058:42

This method provides stereoselective access to functionalized azepanes .

Hydrophosphonylation

The compound adds across aldehydes or imines via Pudovik/Kabachnik–Fields reactions:

text
(C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R

Yields reach 99% under solvent-free microwave conditions .

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeConditionsKey ProductYield Range (%)Selectivity
AlkylationKOtBu, THF, 0°CAlkylphosphonates60–85Moderate
Oxidation (H₂O₂)80°C, 6hPhosphonic acids85–92High
TiCl₄-Catalyzed Opening70°C, 48hFunctionalized azepanes40–50High
HydrophosphonylationMW, solvent-free, 10 minα-Hydroxyphosphonates90–99Excellent

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a pentacoordinated phosphorus intermediate, stabilized by ethoxy groups .

  • TiCl₄ Catalysis : Involves activation of the hemiaminal through Lewis acid coordination, enhancing electrophilicity at the reaction site .

  • Microwave-Assisted Reactions : Accelerate kinetics by 10–20x compared to conventional heating .

Mechanism of Action

The mechanism of action of diethyl azepan-4-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The azepane ring in Diethyl azepan-4-ylphosphonate distinguishes it from simpler alkylphosphonites like Diethyl ethylphosphonite (CAS 2651-85-6) and Diethyl methylphosphonite (CAS 15715-41-0). Key differences include:

Property This compound Diethyl Ethylphosphonite Diethyl Methylphosphonite
Molecular Formula C₉H₂₀NO₃P C₆H₁₅O₂P C₅H₁₃O₂P
Molecular Weight 221.24 g/mol 150.15 g/mol 136.13 g/mol
Key Functional Groups Azepane ring, phosphonate ester Ethyl group, phosphonite ester Methyl group, phosphonite ester
CAS Number Not Available 2651-85-06 15715-41-00
  • Stability : Phosphonates (P=O) are more hydrolytically stable than phosphonites (P–O–C), which are prone to oxidation .

Research Findings and Data Trends

Solubility and Bioavailability

  • The azepane ring’s amine group may improve aqueous solubility via salt formation (e.g., hydrochloride salts), addressing a limitation of alkylphosphonites, which are typically lipophilic .
  • LogP Estimates :
    • This compound: ~1.2 (predicted)
    • Diethyl ethylphosphonite: ~0.8
    • Diethyl methylphosphonite: ~0.5

Thermal Stability

  • Phosphonites decompose at lower temperatures (150–200°C) due to P–O bond lability, whereas phosphonates (e.g., this compound) remain stable up to 250°C.

Toxicity and Regulation

  • This compound’s regulatory status remains undefined.

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